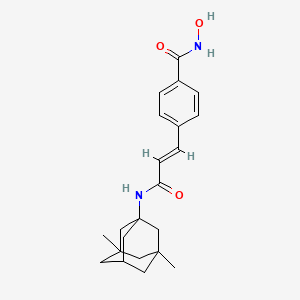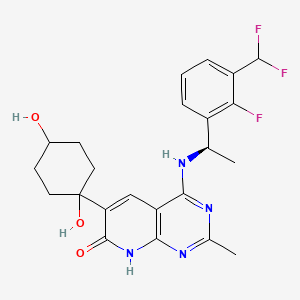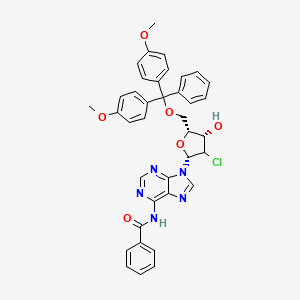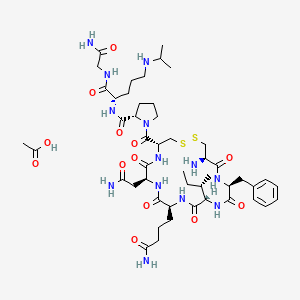
Selepressin (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selepressin (acetate) is a synthetic peptide and a potent, highly selective, short-acting full agonist of the vasopressin 1A receptor. It is an analog of vasopressin, a hormone that plays a crucial role in regulating blood pressure and water balance in the body. Selepressin has been investigated for its potential use in treating vasodilatory hypotension in septic shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Selepressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of selepressin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to isolate the desired peptide from impurities .
Chemical Reactions Analysis
Types of Reactions
Selepressin undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in selepressin can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol.
Substitution: Amino acid residues in selepressin can undergo substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Medicine: Selepressin has been investigated as a vasopressor in the treatment of septic shock.
Chemistry: Selepressin serves as a model compound for studying peptide synthesis and modification techniques.
Mechanism of Action
Selepressin exerts its effects by selectively binding to and activating the vasopressin 1A receptor. This receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction. Upon binding to the receptor, selepressin triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium levels and subsequent contraction of vascular smooth muscle. This results in increased vascular tone and blood pressure .
Comparison with Similar Compounds
Selepressin is compared with other vasopressin analogs such as terlipressin and lypressin:
Uniqueness of Selepressin
Selepressin’s high selectivity for the vasopressin 1A receptor and its short-acting nature make it unique among vasopressin analogs. This selectivity reduces the risk of off-target effects and makes selepressin a promising candidate for the treatment of vasodilatory hypotension in septic shock .
Similar Compounds
- Terlipressin
- Lypressin
- Desmopressin (another vasopressin analog with antidiuretic properties)
Properties
Molecular Formula |
C48H77N13O13S2 |
|---|---|
Molecular Weight |
1108.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H73N13O11S2.C2H4O2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62;1-2(3)4/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-,33-,34-,38-;/m0./s1 |
InChI Key |
RVMLOQIWCGHCAO-ZKEJFRHHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


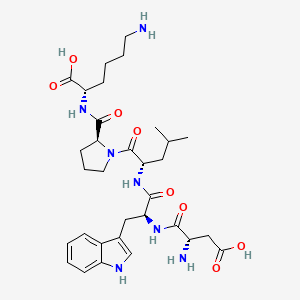
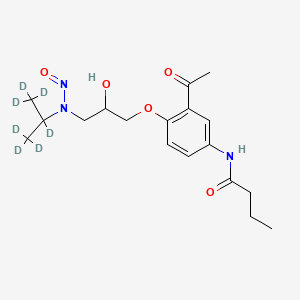
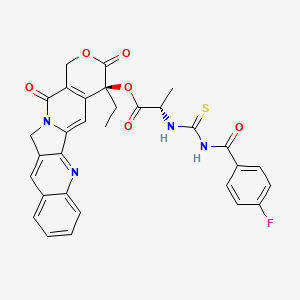




![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
